15(R)-Prostaglandin I2 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(R)-Prostaglandin I2 (15(R)-PGI2) is an isomer of the natural 15(S) prostanoid, PGI2. PGI2 is an unstable cyclooxygenase metabolite detected first in vascular endothelial cells. It elevates platelet cAMP and is a potent vasodilator and inhibitor of human platelet aggregation with an IC50 value of 5 nM. While the physiological properties of 15(R)-PGI2 are not well known, 15(R) isomers of PGs typically have reduced receptor agonist activity compared to their 15(S) forms.
Scientific Research Applications
Role in Hypertension and Blood Vessel Function
15(R)-Prostaglandin I2 (PGI2), known as prostacyclin, is a potent vasodilator synthesized by blood vessels, implicated in hypertension. Studies on Dahl salt-sensitive and salt-resistant rats show that high sodium intake significantly increased urinary excretion of PGI2 metabolites in salt-resistant rats, while it decreased in salt-sensitive rats, suggesting a role in modulating blood pressure under varying sodium conditions (Falardeau & Martineau, 1983).
Gastrointestinal Effects
15(R)-Prostaglandin I2 analogues like 15(R)15 methyl prostaglandin E2 exhibit potent inhibitory effects on gastric acid secretion in humans. This suggests a potential role in treating conditions like peptic ulcers and in gastric protection (Carter et al., 1973).
Involvement in Prostaglandin Biosynthesis
Research has explored the biosynthesis of various prostaglandins, including PGI2. A study demonstrated the suitability of secondary ion mass spectrometry for identifying prostaglandins either as free acids or sodium salts, aiding in the pharmacological analysis of these compounds (Sadovskaia et al., 1986).
Therapeutic Potential in Heart Failure
Plasma levels of PGI2 metabolites were found to be significantly higher in patients with severe chronic heart failure. This indicates a role for PGI2 in circulatory homeostasis in heart failure, suggesting its therapeutic potential (Dzau et al., 1984).
Properties
Molecular Formula |
C20H31O5 · Na |
---|---|
Molecular Weight |
374.5 |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1 |
InChI Key |
LMHIPJMTZHDKEW-MYQOGOCISA-M |
SMILES |
CCCCC[C@@H](O)/C=C/[C@H]1[C@H](O)C[C@H]2[C@@H]1C/C(O2)=C/CCCC([O-])=O.[Na+] |
Synonyms |
15(R)-PGI2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.